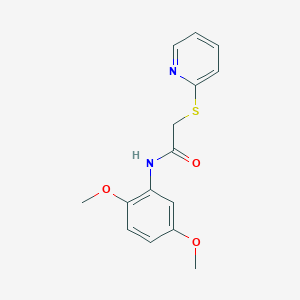

N-(2,5-Dimethoxyphenyl)-2-(pyridin-2-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-19-11-6-7-13(20-2)12(9-11)17-14(18)10-21-15-5-3-4-8-16-15/h3-9H,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASBOBWZOSJFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-(pyridin-2-ylthio)acetamide, with CAS number 868967-59-3, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 422.5 g/mol. The structure features a dimethoxyphenyl group and a pyridinylthioacetamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 868967-59-3 |

| Molecular Formula | C20H18N6O3S |

| Molecular Weight | 422.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that this compound exhibits multiple mechanisms of action:

- Anticonvulsant Activity : In vivo studies have shown that this compound can significantly reduce seizure activity in animal models. It operates through a multifactorial mechanism that likely involves modulation of neurotransmitter systems and ion channels associated with seizure propagation .

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These effects are crucial for conditions characterized by excessive inflammation .

- Molecular Docking Studies : Computational studies have indicated favorable binding affinities to various biological targets associated with epilepsy and inflammation. These findings support the potential for further development as a therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticonvulsant Efficacy : In a study using pentylenetetrazole (PTZ)-induced seizures in rats, administration of the compound resulted in a significant reduction in seizure frequency and duration. The effective dose (ED50) was calculated, demonstrating its potency compared to existing anticonvulsants .

- Toxicity Profile : Toxicological assessments categorized the compound as low toxicity (Class IV), indicating a favorable safety profile for potential therapeutic use. Behavioral tests showed no significant changes in anxiety or motor activity in treated animals, suggesting minimal side effects .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Findings |

|---|---|

| In Vivo Anticonvulsant | Significant reduction in seizure activity; low toxicity observed in behavioral assessments |

| Anti-inflammatory | Inhibition of COX and iNOS; potential for treating inflammatory conditions |

| Molecular Docking | Favorable binding to targets related to epilepsy and inflammation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Electron-Donating vs. Electron-Withdrawing Groups

- N-(2,5-Dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 587007-38-3)

- Features 2,5-dichlorophenyl substituents instead of methoxy groups.

- Chlorine atoms are electron-withdrawing, reducing electron density compared to the dimethoxy analog. This may decrease solubility but enhance metabolic stability and target binding in hydrophobic pockets .

- The triazolylsulfanyl group introduces a heterocyclic ring, enabling π-π stacking and additional hydrogen bonding .

b) Trifluoromethyl Substitution

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29, EP3348550A1) Replaces the pyridin-2-ylthio group with a benzothiazole ring bearing a CF₃ substituent. Benzothiazole enhances aromatic interactions with protein targets, as seen in kinase inhibitors .

Variations in the Sulfur-Containing Moieties

a) Pyridin-2-ylthio vs. Thiazole

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Substitutes the pyridin-2-ylthio group with a thiazole ring. Thiazole’s nitrogen and sulfur atoms facilitate coordination with metal ions or hydrogen bonding, as observed in crystal structures .

b) Triazolylsulfanyl vs. Pyridin-2-ylthio

- N-(2-Methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide Incorporates a cyclopenta[d]pyrimidinone-thio system, adding conformational rigidity. The methoxy-methylphenyl group balances solubility and lipophilicity, while the pyrimidinone core may mimic nucleotide structures in enzyme binding .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(2,5-Dimethoxyphenyl)-2-(pyridin-2-ylthio)acetamide?

The compound can be synthesized via substitution and condensation reactions. For example, analogous acetamide derivatives are prepared by reacting substituted anilines with activated carbonyl intermediates under alkaline or acidic conditions. A substitution reaction between 2-thiopyridine and a chloroacetamide intermediate (e.g., 2-chloro-N-(2,5-dimethoxyphenyl)acetamide) in the presence of a base like K₂CO₃ can yield the target compound. Evidence from similar syntheses highlights the use of mild conditions (room temperature, polar solvents like DMF) to preserve sensitive functional groups .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments (e.g., methoxy protons at δ 3.7–3.9 ppm, pyridyl protons at δ 7.5–8.5 ppm) and carbon backbone connectivity.

- Infrared Spectroscopy (IR): Confirms amide C=O stretching (~1650–1680 cm⁻¹) and thioether C-S bonds (~650–700 cm⁻¹).

- X-ray Diffraction (XRD): Resolves crystal packing, bond angles, and intermolecular interactions (e.g., hydrogen bonding between amide NH and methoxy oxygen). Orthorhombic systems (space group P2₁2₁2₁) are typical for similar dimethoxyphenyl acetamides .

Q. What analytical techniques are recommended for purity assessment?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) and mass spectrometry (LC-MS) are standard. Purity ≥98% is achievable via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

Contradictions may arise from dynamic processes (e.g., rotamerism in the acetamide group) or solvent effects. Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, NOESY) can clarify splitting patterns. For instance, hindered rotation around the C-N bond in the acetamide moiety may cause signal duplication, which coalesces at elevated temperatures .

Q. What strategies optimize yield in large-scale syntheses while minimizing by-products?

- Reagent Stoichiometry: Excess pyridin-2-thiol (1.2–1.5 eq) ensures complete substitution of the chloroacetamide intermediate.

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

- By-Product Mitigation: Acidic workup removes unreacted aniline derivatives, while recrystallization (ethanol/water) isolates the pure product .

Q. How does the electronic nature of substituents influence biological activity in structural analogs?

Structure-activity relationship (SAR) studies on related compounds (e.g., Midodrine derivatives) show that electron-donating groups (e.g., methoxy) enhance bioavailability by increasing lipophilicity and metabolic stability. Modifications to the pyridylthio moiety (e.g., replacing sulfur with oxygen) reduce activity, highlighting the thioether’s role in target binding .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes with hydrophobic pockets accommodating the dimethoxyphenyl group). ADMET predictors (SwissADME) estimate logP (~2.5), suggesting moderate blood-brain barrier permeability .

Methodological Notes

- Synthesis Scalability: Pilot-scale reactions require solvent recovery systems (e.g., DMF distillation) to reduce waste .

- Crystallization Optimization: Slow cooling (0.5°C/min) in ethanol yields larger crystals for XRD, minimizing defects .

- Data Reproducibility: Detailed reporting of NMR acquisition parameters (e.g., 500 MHz, CDCl₃) ensures cross-lab consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.